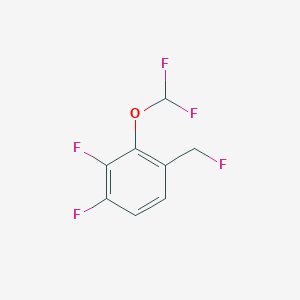
1-(3-Chloropropyl)-5-nitro-2-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-5-nitro-2-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a nitro group, and a trifluoromethylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-5-nitro-2-(trifluoromethylthio)benzene typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropyl)-5-nitro-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azide or nitrile derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-5-nitro-2-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-5-nitro-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloropropyl)-2-nitrobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties.
1-(3-Chloropropyl)-5-nitrobenzene: Similar structure but without the trifluoromethylthio group.
1-(3-Chloropropyl)-2-(trifluoromethylthio)benzene: Similar but lacks the nitro group.
Uniqueness
1-(3-Chloropropyl)-5-nitro-2-(trifluoromethylthio)benzene is unique due to the presence of both the nitro and trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H9ClF3NO2S |
|---|---|
Peso molecular |
299.70 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-4-nitro-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-5-1-2-7-6-8(15(16)17)3-4-9(7)18-10(12,13)14/h3-4,6H,1-2,5H2 |
Clave InChI |
IYPHPNYTOIBDAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])CCCCl)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


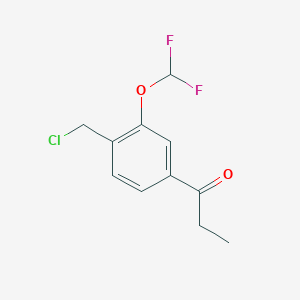

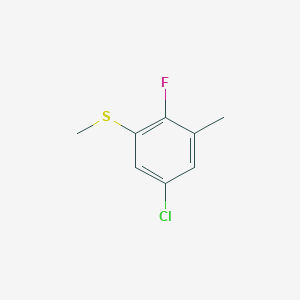
![6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
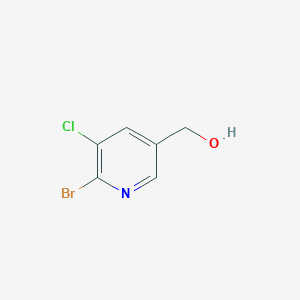
![2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B14035486.png)
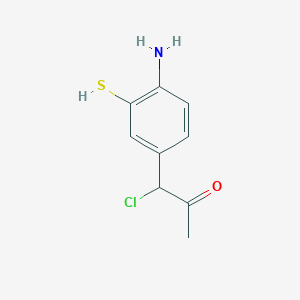
![(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol](/img/structure/B14035490.png)
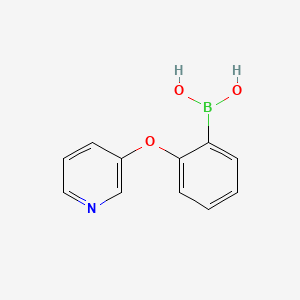

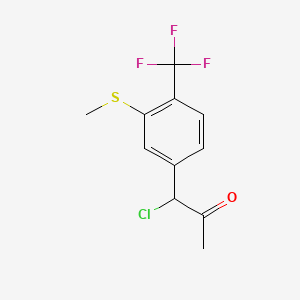
![(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14035518.png)

